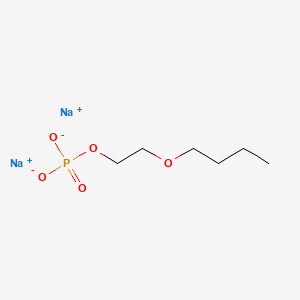

Disodium 2-butoxyethyl phosphate

Description

Chemical Classification and Structural Context of Organophosphate Esters

Organophosphate esters (OPEs) are a diverse class of organic compounds derived from phosphoric acid. libretexts.org They are formed through the esterification process, where the hydrogen atoms of phosphoric acid (H₃PO₄) are replaced by organic groups, such as alkyl or aryl chains. alfa-chemistry.com The fundamental structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three other oxygen atoms, which are in turn connected to organic substituents or hydrogen.

The classification of organophosphate esters depends on the number of organic groups attached to the phosphate (B84403) core:

Monoesters: One organic group is attached, leaving two acidic hydroxyl (-OH) groups. These are often acidic and water-soluble.

Diesters: Two organic groups are attached, leaving one acidic hydroxyl group.

Triesters: Three organic groups are attached, resulting in a neutral, often hydrophobic molecule. chemicalbook.com

Disodium (B8443419) 2-butoxyethyl phosphate is the disodium salt of a monoester. The parent molecule, 2-butoxyethyl dihydrogenphosphate, has one organic group (2-butoxyethyl) and two acidic protons, which are replaced by sodium ions in the salt form.

Table 1: Classification of Organophosphate Esters

| Type | Number of Organic Groups | General Structure (R = Organic Group) | Acidity |

|---|---|---|---|

| Monoester | 1 | O=P(OR)(OH)₂ | Acidic |

| Diester | 2 | O=P(OR)₂(OH) | Acidic |

Unique Structural Characteristics of 2-Butoxyethyl Dihydrogenphosphate Moiety

The core of the subject compound is the 2-butoxyethyl dihydrogenphosphate moiety. This molecule is characterized by a single 2-butoxyethyl group esterified to a phosphoric acid backbone, which retains two acidic hydroxyl groups.

Structurally, the 2-butoxyethyl group consists of a butyl group linked to an ethyl group via an ether bond (CH₃(CH₂)₃OCH₂CH₂-). This ether linkage and the hydrocarbon chain contribute to its specific physical and chemical properties. The attachment of this group to the dihydrogenphosphate (–O–P(O)(OH)₂) creates a molecule with both a nonpolar hydrocarbon tail and a highly polar, ionic phosphate head. This amphiphilic nature suggests potential surfactant-like properties. The "dihydrogenphosphate" designation explicitly indicates it is a monoester of phosphoric acid. The final compound, Disodium 2-butoxyethyl phosphate, is formed when the two acidic protons on the phosphate group are substituted with sodium ions.

Table 2: Chemical Properties of 2-Butoxyethyl Dihydrogenphosphate (Parent Acid)

| Property | Value |

|---|---|

| CAS Number | 14260-98-1 |

| Molecular Formula | C₆H₁₅O₅P |

| Molecular Weight | 198.15 g/mol |

| Boiling Point | 324.8°C at 760 mmHg (Predicted) |

| Density | 1.242 g/cm³ (Predicted) |

| pKa | 1.85 (Predicted) |

Data sourced from publicly available chemical databases. chemicalbook.comletopharm.comlookchem.com

Historical Context of Phosphate Ester Research in Applied Chemistry

The study of organophosphorus compounds dates back to the early 19th century. ingentaconnect.comnih.gov Initial work by chemists like Lassaigne and Pelouze involved reacting ethanol (B145695) with phosphoric acid, laying the groundwork for future synthesis. ingentaconnect.comresearchgate.net A significant milestone was the synthesis of the first neutral phosphate ester, triethyl phosphate (TEP), by Franz Anton Voegeli in 1848. ingentaconnect.comresearchgate.net Shortly after, in 1854, the first organophosphate with cholinesterase-inhibiting properties, tetraethyl pyrophosphate (TEPP), was synthesized. researchgate.netmdpi.com

The 20th century saw a dramatic expansion in the application of phosphate esters. In the 1930s and 1940s, the work of Gerhard Schrader in Germany led to the development of highly toxic organophosphates, which were subsequently utilized as powerful insecticides like parathion (B1678463). mdpi.com This marked the beginning of their widespread use in agriculture. mdpi.com In the post-war era, research continued, and the applications for phosphate esters diversified significantly. Beyond agriculture, they became crucial industrial chemicals, valued as flame retardants, plasticizers, hydraulic fluids, and surfactants. alfa-chemistry.comatamankimya.comecetoc.org Their ability to improve adhesion has made them valuable in the production of paints, coatings, and adhesives for the automotive and aerospace industries. alfa-chemistry.com The ongoing research into phosphate esters focuses on creating compounds with specific functionalities for a wide range of industrial and biological applications, from corrosion inhibitors to intermediates in biochemical processes. libretexts.orgnih.govacs.org

Structure

3D Structure of Parent

Properties

CAS No. |

85204-22-4 |

|---|---|

Molecular Formula |

C6H13Na2O5P |

Molecular Weight |

242.12 g/mol |

IUPAC Name |

disodium;2-butoxyethyl phosphate |

InChI |

InChI=1S/C6H15O5P.2Na/c1-2-3-4-10-5-6-11-12(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |

InChI Key |

MPFVDKFRCLZQKV-UHFFFAOYSA-L |

Canonical SMILES |

CCCCOCCOP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering

Direct Phosphorylation Routes to 2-Butoxyethyl Dihydrogenphosphate

The most direct method for synthesizing 2-butoxyethyl dihydrogenphosphate involves the reaction of 2-butoxyethanol (B58217) with a phosphorylating agent like phosphoric acid or phosphorus pentoxide.

Reaction Conditions and Reagent Stoichiometry

In a typical direct phosphorylation reaction, 2-butoxyethanol is reacted with phosphoric acid. To favor the formation of the monoester, a 1:1 molar ratio of the reactants is generally employed. This stoichiometric control is crucial to minimize the formation of di- and tri-substituted phosphate (B84403) by-products. The reaction is often conducted under reflux at temperatures ranging from 80 to 100°C to increase the reaction rate.

Alternatively, phosphorus pentoxide can be used as the phosphorylating agent. In one documented method, the reaction is carried out with water at 40°C for 4 hours. lookchem.com

Interactive Data Table: Reaction Parameters for Direct Phosphorylation

| Parameter | Value (Phosphoric Acid) | Value (Phosphorus Pentoxide) |

| Reactant 1 | 2-Butoxyethanol | 2-Butoxyethanol |

| Reactant 2 | Phosphoric Acid | Phosphorus Pentoxide |

| Molar Ratio | 1:1 | - |

| Temperature | 80–100°C | 40°C |

| Duration | - | 4 hours |

| Catalyst | None required | Water |

Catalysis in Direct Phosphorylation

While the reaction between 2-butoxyethanol and phosphoric acid can proceed without a catalyst, the addition of a small amount of sulfuric acid (0.5–1.0 wt%) can accelerate the esterification process.

More advanced catalytic methods are also being explored. For instance, enzymatic phosphorylation using lipases, such as Candida antarctica lipase (B570770) B (immobilized as Novozym 435), has shown promise. This biocatalytic approach allows for the reaction to occur under milder conditions (e.g., 40°C) in a non-aqueous medium like tert-amyl alcohol, with trimethyl phosphate as the phosphate donor. Another approach involves the use of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst with phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor, which has demonstrated high functional group tolerance. nih.gov

Yield Optimization and Purity Considerations

Achieving a high yield and purity of 2-butoxyethyl dihydrogenphosphate through direct phosphorylation requires careful control over reaction parameters. Maintaining the correct stoichiometry is paramount to prevent the formation of undesired diesters and triesters. The choice of phosphorylating agent and catalyst also plays a significant role. For example, the enzymatic route using Novozym 435 has reported a 62% conversion rate with the added benefit of enzyme recyclability. Post-reaction purification steps, such as distillation and washing, are essential to remove unreacted starting materials, by-products, and the catalyst to obtain a product of high purity.

Phosphorus Oxychloride (POCl₃)-Mediated Synthesis Pathways

An alternative and widely used industrial method for producing phosphate esters involves phosphorus oxychloride (POCl₃) as a key reagent. byjus.comtestbook.com This pathway is a multi-step process that offers a high degree of control over the reaction.

Intermediates and Reaction Progression

The synthesis begins with the reaction of 2-butoxyethanol with phosphorus oxychloride. This initial step, conducted at a low temperature (0–5°C) to control the reaction's exothermicity, forms a chlorophosphate intermediate, specifically 2-butoxyethyl dichlorophosphate (B8581778) (C₄H₉OCH₂CH₂OPOCl₂), along with hydrogen chloride (HCl).

The reaction proceeds as follows: C₄H₉OCH₂CH₂OH + POCl₃ → C₄H₉OCH₂CH₂OPOCl₂ + HCl

Following the formation of the intermediate, a carefully controlled hydrolysis step is carried out. The 2-butoxyethyl dichlorophosphate is treated with two equivalents of water to replace the chlorine atoms with hydroxyl groups, yielding the final product, 2-butoxyethyl dihydrogenphosphate, and additional HCl. This hydrolysis is typically performed at room temperature over a period of 12 to 24 hours.

The hydrolysis reaction is: C₄H₉OCH₂CH₂OPOCl₂ + 2 H₂O → C₄H₉OCH₂CH₂OPO(OH)₂ + 2 HCl

By-product Formation and Mitigation Strategies

A primary challenge in the POCl₃-mediated synthesis is the formation of hydrogen chloride (HCl) as a by-product. google.com HCl can react with the starting alcohol, 2-butoxyethanol, to form undesired chlorinated alkanes. To mitigate this, the reaction is often carried out at very low temperatures. google.com

Another strategy to neutralize the generated HCl is the use of an acid scavenger. Pyridine is a commonly used base for this purpose. orgsyn.org Alternatively, a weak acid strong alkali salt like sodium acetate (B1210297) can be employed. Sodium acetate reacts with HCl to form sodium chloride and acetic acid, effectively removing the strong acid from the reaction mixture. google.com The use of a high vacuum can also be employed to remove volatile by-products, though this can lead to the loss of the starting alcohol. google.com Careful control of the reaction temperature and the use of an appropriate acid scavenger are crucial for maximizing the yield of the desired phosphate ester and minimizing the formation of chlorinated by-products. google.com

Interactive Data Table: Comparison of Synthetic Pathways

| Feature | Direct Phosphorylation | POCl₃-Mediated Synthesis |

| Starting Materials | 2-Butoxyethanol, Phosphoric Acid/P₂O₅ | 2-Butoxyethanol, POCl₃, Water |

| Key Intermediates | None | 2-Butoxyethyl dichlorophosphate |

| Reaction Steps | One-step | Multi-step (Phosphorylation, Hydrolysis) |

| Primary By-product | Water (in esterification) | Hydrogen Chloride (HCl) |

| Key Control Parameters | Stoichiometry, Temperature | Temperature, Controlled Hydrolysis, Acid Scavenging |

Process Efficiency and Scalability Assessments

The industrial production of alkyl phosphate esters, including the family to which Disodium (B8443419) 2-butoxyethyl phosphate belongs, is critically dependent on process efficiency and scalability. Traditional chemical synthesis routes often involve the phosphorylation of an alcohol with a phosphorylating agent. A common method for producing related compounds like tris(2-butoxyethyl)phosphate (TBEP) involves the reaction of 2-butoxyethanol with a phosphorylating agent such as phosphorus oxychloride. google.comecetoc.org The efficiency of this process is influenced by several factors, including reaction conditions, catalyst choice, and the method of by-product removal.

One patented method for synthesizing alkyl phosphate monoesters utilizes a mixture of phosphoric acid and phosphorus pentoxide (P₂O₅) as the phosphorylating agent. This approach, conducted under vacuum (0.02 to 0.08 MPa) at temperatures between 70-120°C, is notable for its high selectivity towards the monoester, achieving a monoester content of over 67 wt%. google.com The primary by-product is water, which enhances the green credentials and economic viability of the process. google.com Such mild reaction conditions and simple process design are advantageous for industrial-scale production. google.com

For scalability, continuous processing and efficient by-product management are key. In the synthesis of TBEP, for instance, the generated hydrogen chloride (HCl) gas is often recycled by absorption, and the crude product undergoes dealcoholization to recover unreacted 2-butoxyethanol. google.com Improving yield and purity on a large scale often necessitates optimizing the purification steps, such as using multi-stage countercurrent extraction and reduced-pressure steam distillation, which can significantly reduce production costs and improve final product quality. google.com

Table 1: Comparison of Synthesis Parameters for Alkyl Phosphate Esters

| Parameter | Method 1: Phosphoric Acid/P₂O₅ | Method 2: Phosphorus Oxychloride |

| Phosphorylating Agent | Mixture of Phosphoric Acid and P₂O₅ google.com | Phosphorus Oxychloride google.com |

| Reactant | Fatty alcohol or fatty alcohol ether google.com | 2-butoxyethanol google.com |

| Temperature | 70-120 °C google.com | Not specified, esterification reaction |

| Pressure | 0.02-0.08 MPa (Vacuum) google.com | Atmospheric, with HCl gas removal google.com |

| Key By-product | Water google.com | Hydrogen Chloride (HCl) google.com |

| Reported Selectivity | Monoester content > 67 wt% google.com | Not specified, produces tris(butoxyethyl)phosphate |

| Advantages | High monoester selectivity, green process google.com | Established industrial method |

Enzymatic Synthesis Approaches

The use of enzymes in chemical synthesis, or biocatalysis, represents a significant advancement towards more sustainable and selective manufacturing processes. hidenanalytical.com For organophosphates, enzymatic methods offer potential advantages over traditional chemical routes, including high stereoselectivity and milder reaction conditions. tamu.edumdpi.com

Biocatalyst Identification and Characterization

The identification of suitable biocatalysts is the foundational step in developing an enzymatic synthesis route. For phosphorylation reactions, a vast diversity of phosphotransferases exists, capable of selectively transferring a phosphoryl group from a donor to an acceptor molecule. mdpi.com Hydrolases, such as lipases and phosphatases, are another major class of enzymes widely used in organic chemistry that can be engineered or applied for synthesis. nih.gov

Specific enzymes that have been characterized for their ability to act on organophosphorus compounds include:

Phosphotriesterases (PTEs): Originally identified in bacteria like Pseudomonas diminuta, PTEs are highly effective catalysts for the hydrolysis of organophosphate triesters. tamu.edu Through site-directed mutagenesis, the catalytic properties and stereoselectivity of PTEs can be significantly altered and even reversed. tamu.eduacs.org

Organophosphate Acid Anhydrolases (OPAAs): These enzymes, isolated from Alteromonas species, are prolidases that exhibit broad activity against various organophosphates, cleaving P-F, P-O, P-CN, and P-S bonds. nih.gov

Organophosphate Hydrolase (OpdA): Isolated from Agrobacterium radiobacter, this enzyme can hydrolyze a wide variety of organophosphate pesticides and certain nerve agents. nih.gov

Lipases: These hydrolases are versatile biocatalysts used for transesterification and acidolysis reactions in the synthesis of structured lipids and can be applied to the synthesis of esters, including phosphate esters. nih.gov

The characterization of these biocatalysts involves determining their substrate specificity, optimal reaction conditions (pH, temperature), and kinetic parameters. nih.gov

Table 2: Potential Biocatalysts for Organophosphate Synthesis

| Biocatalyst | Source Organism | Typical Reaction Catalyzed | Reference(s) |

| Phosphotriesterase (PTE) | Pseudomonas diminuta | Stereoselective hydrolysis/synthesis of organophosphate triesters | tamu.edu, acs.org |

| Organophosphate Acid Anhydrolase (OPAA) | Alteromonas sp. | Hydrolysis of P-F, P-O, P-CN, and P-S bonds in organophosphates | nih.gov |

| Organophosphate Hydrolase (OpdA) | Agrobacterium radiobacter | Broad-spectrum hydrolysis of organophosphate pesticides | nih.gov |

| Lipases (e.g., from Candida antarctica) | Various (Fungi, Bacteria) | Transesterification, acidolysis, ester synthesis | nih.gov |

Reaction Kinetics and Selectivity in Biocatalytic Processes

A hallmark of enzymatic catalysis is the extraordinary rate acceleration and high selectivity enzymes can achieve. mdpi.com The kinetics of phosphorylation cycles are complex and are often analyzed using models that consider the elementary steps of protein-protein interaction and catalysis. nih.gov In many cases, enzyme kinetics can be described by the Michaelis-Menten model, which relates the reaction rate to the concentration of the substrate. nih.gov

Selectivity, particularly stereoselectivity, is a key advantage of enzymatic synthesis. For example, the wild-type phosphotriesterase from P. diminuta can selectively cleave a pro-R substituent from a prochiral substrate, yielding a chiral product with an enantiomeric excess of ≥99%. tamu.eduacs.org This high degree of selectivity is crucial for producing specific stereoisomers of chiral organophosphorus compounds. tamu.edu Furthermore, protein engineering can be employed to create enzyme variants that preferentially hydrolyze the pro-S substituent, allowing for the synthesis of either enantiomer from the same prochiral precursor. acs.org This level of control over reaction selectivity is difficult to achieve with conventional chemical methods. tamu.edu

Sustainable Synthesis Considerations

Enzymatic synthesis aligns well with the principles of green chemistry. Biocatalysts operate under mild conditions, typically at ambient temperature and pressure in aqueous solutions, which reduces energy consumption and the need for harsh organic solvents. hidenanalytical.commdpi.com The high selectivity of enzymes minimizes the formation of by-products, leading to cleaner reaction mixtures and reducing the burden of downstream processing and waste generation. mdpi.com The use of renewable, enzyme-based catalysts instead of potentially toxic heavy-metal catalysts further enhances the sustainability of the process. mdpi.com Developing biocatalytic routes for compounds like Disodium 2-butoxyethyl phosphate could therefore lead to more environmentally benign and economically favorable production methods compared to traditional synthesis pathways that may generate more hazardous waste. nih.gov

Purification Techniques for Synthesized this compound

Following synthesis, the purification of the target compound is a critical step to ensure it meets the required quality and purity standards. This involves removing unreacted starting materials, catalysts, by-products, and solvents from the crude product.

Separation of Reaction Mixtures

The separation of organophosphate reaction mixtures can be accomplished using a variety of techniques, chosen based on the physical and chemical properties of the components in the mixture.

Extraction: Liquid-liquid extraction is a common first step in purification. For instance, in the industrial synthesis of TBEP, a multi-stage countercurrent extraction washing process is employed to remove impurities. google.com This is often followed by a stratification step to separate the organic product layer from the aqueous layer containing saponified by-products. google.com

Distillation: For volatile compounds, distillation under reduced pressure is an effective method for separating the product from less volatile impurities or unreacted starting materials. In the synthesis of TBEP, reduced-pressure steam distillation is used to remove residual ethylene (B1197577) glycol monobutyl ether. google.com

Chromatography: For high-purity applications and for separating complex mixtures, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, is a powerful tool for the enantioselective separation of chiral organophosphorus compounds. nih.govbohrium.com Different mobile phases and column technologies can be optimized to achieve high resolution and selectivity. nih.gov

Thin-Layer Chromatography (TLC): TLC can be used for the rapid separation and identification of organophosphates in a mixture and is often combined with other analytical techniques like surface-enhanced Raman spectroscopy (SERS) for sensitive detection. rsc.org

Micellar Electrokinetic Chromatography (MEKC): This technique offers rapid separation of organophosphates with high efficiency and resolution, making it suitable for analyzing complex matrices. researchgate.net

The choice and sequence of these purification steps are crucial for achieving the desired product purity in a scalable and cost-effective manner.

Table 3: Overview of Purification Techniques for Organophosphates

| Technique | Principle | Application in Organophosphate Purification | Reference(s) |

| Liquid-Liquid Extraction | Differential partitioning of solutes between two immiscible liquid phases. | Removal of water-soluble impurities and by-products from the crude product. | google.com |

| Reduced-Pressure Distillation | Separation based on differences in boiling points at reduced pressure. | Removal of unreacted volatile starting materials (e.g., alcohols). | google.com |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and a stationary phase. | High-purity separation, enantioselective separation of chiral compounds. | nih.gov, bohrium.com |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Rapid qualitative analysis and separation of mixture components. | rsc.org |

| Micellar Electrokinetic Chromatography (MEKC) | Electrophoretic separation in the presence of micelles. | Fast and efficient separation of charged and neutral organophosphates. | researchgate.net |

Impurity Identification and Removal

The production of high-purity this compound, like other organophosphate esters, necessitates rigorous control over impurities that can arise during synthesis. These impurities can originate from starting materials, side reactions, or subsequent degradation. The impurity profile is often linked to the specific synthetic route employed, such as the reaction of phosphorus oxychloride with 2-butoxyethanol or the phosphorylation using phosphorus pentoxide. While literature specifically detailing the impurity profile of this compound is sparse, extensive information is available for the structurally related and commercially significant Tris(2-butoxyethyl) phosphate (TBEP). The impurities found in TBEP production are highly relevant, as the monoester (2-butoxyethyl phosphate) is a key intermediate or byproduct in these synthetic pathways.

Common Impurities in 2-Butoxyethyl Phosphate Synthesis

Analysis of industrial-grade TBEP reveals a typical purity of 94-97%. google.com The main impurities are unreacted starting materials and byproducts from incomplete or side reactions.

Key identified impurities include:

2-Butoxyethanol: An unreacted starting material. google.comecetoc.org

Dibutoxyethyl Phosphate: A product of incomplete esterification. google.com

Tributylphosphate: An impurity that may be present in technical grade products. ecetoc.org

Phosphoric Acid: A potential residue from the synthesis process. ecetoc.org

Inorganic Salts: Byproducts such as sodium chloride can form, particularly if a sodium salt of the alcohol is used in the synthesis. ecetoc.org

The following table summarizes common impurities and their typical concentrations found in related commercial products.

Table 1: Common Impurities in Tris(2-butoxyethyl) phosphate (TBEP) Production

| Impurity Name | Chemical Formula | Typical Concentration (%) | Source / Origin |

| 2-Butoxyethanol | C₆H₁₄O₂ | 2 - 4% | Unreacted starting material |

| Dibutoxyethyl Phosphate | C₁₂H₂₇O₆P | 1 - 2% | Incomplete esterification byproduct |

| Tributylphosphate | C₁₂H₂₇O₄P | ~3% | Process-related impurity |

| Phosphoric Acid | H₃PO₄ | Traces | Unreacted starting material/hydrolysis |

Data sourced from technical product reports and patents. google.comecetoc.org

Impurity Identification Techniques

The identification and quantification of impurities in phosphate ester products rely on a suite of advanced analytical techniques. The choice of method depends on the specific impurity and the required sensitivity. biomedres.usthermofisher.com

Chromatographic Methods: These are the most common techniques for separating and profiling impurities. chromatographyonline.com

Gas Chromatography (GC): Frequently used for analyzing volatile and semi-volatile organic impurities like 2-butoxyethanol. When coupled with a mass spectrometer (GC-MS), it provides definitive identification. ecetoc.orgthermofisher.com A nitrogen/phosphorus-selective detector can also be employed for enhanced sensitivity to phosphate-containing compounds. ecetoc.org

High-Performance Liquid Chromatography (HPLC): A versatile technique for separating non-volatile impurities. Reversed-phase HPLC (RP-HPLC) is often used to develop a comprehensive impurity profile. chromatographyonline.comjocpr.com

Spectroscopic Methods: Used for structural elucidation of unknown impurities after isolation. researchgate.net

Mass Spectrometry (MS): Provides molecular weight and fragmentation data, crucial for identifying compounds, especially when used in tandem with chromatography (LC-MS, GC-MS). biomedres.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, allowing for the unambiguous identification of impurity structures. researchgate.netnih.gov ³¹P NMR is particularly valuable for characterizing different phosphate esters. researchgate.net

The table below outlines the primary analytical methods used for impurity profiling.

Table 2: Analytical Techniques for Impurity Identification

| Analytical Technique | Abbreviation | Purpose | Reference |

| Gas Chromatography | GC | Separation of volatile impurities | thermofisher.com |

| High-Performance Liquid Chromatography | HPLC | Separation of non-volatile impurities | chromatographyonline.com |

| Mass Spectrometry | MS | Identification by mass and fragmentation | biomedres.us |

| Nuclear Magnetic Resonance | NMR | Detailed structural elucidation | researchgate.net |

Impurity Removal and Purification

After synthesis, the crude product undergoes several purification steps to remove identified impurities and enhance product quality. The goal is to increase purity to levels often exceeding 98.5%. google.com

Neutralization: The crude ester mixture is often treated with a mild alkaline solution to neutralize acidic impurities like residual phosphoric acid or acidic phosphate esters. Common reagents include sodium carbonate, sodium bicarbonate, or ammonia (B1221849) solutions. google.com This step converts acidic components into salts, facilitating their removal.

Washing/Extraction: Aqueous washing or liquid-liquid extraction can be employed to remove water-soluble impurities, including neutralized acids and salts. ecetoc.orgresearchgate.net For instance, human adipose tissue analysis for TBEP involves extraction with acetone (B3395972)/hexane followed by gel permeation chromatography to separate lipids from phosphate esters. ecetoc.org

Distillation: Vacuum distillation is a critical step for removing volatile impurities and separating the desired phosphate ester from byproducts. For example, unreacted 2-butoxyethanol can be removed via dealcoholysis. google.com To achieve high purity (e.g., >98.5%), distillation under high vacuum (<4 mmHg) and elevated temperatures (200-220 °C) is required. google.com A Chinese patent also describes passing water vapor through the bottom during vacuum distillation to improve the process. google.com

These purification steps are essential for reducing the concentration of byproducts and unreacted materials, ensuring the final product meets quality specifications. google.com

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Stability and Degradation Kinetics

The hydrolysis of organophosphate esters, including disodium (B8443419) 2-butoxyethyl phosphate (B84403), is a critical degradation pathway in aqueous environments. The rate and mechanism of this process are significantly influenced by pH, temperature, and the ionic strength of the solution.

pH-Dependent Hydrolysis Mechanisms

The stability of organophosphate esters in water is highly dependent on the pH of the solution. nih.gov Hydrolysis can proceed through different mechanisms in acidic, neutral, and alkaline conditions. Generally, the hydrolysis of organophosphate triesters is slowest at neutral pH and is catalyzed by both acid and base. nih.govrsc.org

For organophosphate diesters like disodium 2-butoxyethyl phosphate, the speciation of the phosphate group (dianion, monoanion, or neutral species) will dictate the hydrolysis rate. nih.gov Studies on other organophosphate esters have shown that the monoanion is typically more reactive towards hydrolysis than the dianion or the unionized acid. nih.gov

Under acidic conditions , the phosphate oxygen can be protonated, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

In neutral to slightly alkaline conditions , hydrolysis can proceed via the attack of a water molecule or a hydroxide (B78521) ion on the phosphorus center.

Under strongly alkaline conditions , the hydrolysis is typically dominated by the attack of the hydroxide ion (OH-), which is a stronger nucleophile than water. nih.govnih.gov This base-catalyzed hydrolysis often leads to a significant increase in the degradation rate. For many organophosphate triesters, a transition from pH-independent to base-catalyzed hydrolysis is observed as the pH increases into the alkaline range. nih.gov

A study on 16 different organophosphate triesters demonstrated that at pH 7, 9, and 11, many were stable over a 35-day period at 20°C. However, at pH 13, most of these compounds degraded significantly, with half-lives ranging from minutes to days. nih.gov While this study focused on triesters, it highlights the general trend of increased hydrolysis rate with increasing basicity for organophosphate esters.

Influence of Temperature and Ionic Strength on Hydrolysis Rates

Temperature plays a crucial role in the kinetics of hydrolysis. An increase in temperature generally leads to a significant increase in the rate of hydrolysis of organophosphate esters, following the principles of the Arrhenius equation. nih.gov For instance, studies on the emission of organophosphate flame retardants from materials have shown that an increase in temperature significantly enhances their release, which is related to their volatility and degradation. nih.gov Research on the hydrolysis of the monophosphate ester triclofos (B1207928) sodium revealed different Arrhenius activation energies at different pH values, indicating that the dominant hydrolytic pathway changes with pH and so does its temperature dependence. nih.gov

The ionic strength of the solution can also influence hydrolysis rates, a phenomenon known as the kinetic salt effect. The effect of ionic strength depends on the charges of the reacting species in the rate-determining step of the hydrolysis reaction. For the hydrolysis of triclofos sodium, a modest positive kinetic salt effect was observed at pH 3.50 (where the monoanion is the dominant species), while a modest negative effect was seen at pH 7.80 (where the dianion dominates). nih.gov This suggests that the transition state of the reaction is influenced by the charge environment of the solution.

Table 1: Illustrative Hydrolysis Rate Constants for an Organophosphate Ester at Different Temperatures and pH

| pH | Temperature (°C) | Apparent First-Order Rate Constant (k, hr⁻¹) |

| 3.50 | 80.1 | 2.80 x 10⁻² |

| 7.80 | 80.1 | 3.00 x 10⁻⁴ |

| 3.50 | 98.4 | 1.15 x 10⁻¹ |

| 7.80 | 98.4 | 1.20 x 10⁻³ |

This table provides hypothetical data based on trends observed for other organophosphate esters to illustrate the combined effect of pH and temperature on hydrolysis rates. Specific data for this compound is not publicly available.

Identification of Hydrolytic By-products

The hydrolysis of this compound is expected to cleave the ester bond, resulting in the formation of 2-butoxyethanol (B58217) and inorganic phosphate. In the case of tris(2-butoxyethyl) phosphate (TBEP), its metabolism in humans leads to the formation of bis(2-butoxyethyl) phosphate (BBOEP), which is essentially a hydrolysis product where one of the butoxyethyl groups has been cleaved off. nih.gov Further hydrolysis of BBOEP would yield 2-butoxyethanol and other phosphate metabolites.

In a study on the degradation of TBEP, advanced oxidation processes were employed, which led to the formation of various by-products. nih.govresearchgate.net While not strictly hydrolytic by-products, these studies indicate that under certain environmental or treatment conditions, the degradation of the butoxyethyl chain can also occur. The primary hydrolytic degradation pathway, however, remains the cleavage of the P-O-C bond.

Esterification Reactions and Derivatives Synthesis

Reactivity with Alcohol and Other Hydroxyl-Containing Compounds

The reaction of a phosphate diester salt, such as this compound, with an alcohol would typically require activation of the phosphate group or the alcohol to proceed efficiently. This could involve converting the phosphate to a more reactive intermediate, such as a phosphoryl chloride, or using a coupling agent to facilitate the esterification. The synthesis of organophosphate triesters often involves the reaction of a phosphoryl chloride with an alcohol. google.com For instance, the industrial synthesis of TBEP can be achieved through the reaction of phosphorus oxychloride with 2-butoxyethanol. google.com

Catalyst Systems for Esterification

The esterification of phosphates can be catalyzed by a variety of systems. Acid catalysts are commonly used to promote the reaction between a carboxylic acid and an alcohol, and similar principles can be applied to phosphoric acid esters. More sophisticated methods for forming phosphate ester bonds include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides, which are common in nucleotide synthesis.

For the transesterification of triaryl phosphites to produce compounds like tris(2-butoxyethyl) phosphite, basic catalysts such as alkali metals, their hydrides, or sulfides are employed. google.com Palladium and nickel complexes have also been investigated for the deoxygenative coupling of aromatic esters with organophosphorus compounds, representing a novel route to form C-P bonds rather than P-O bonds. acs.org While not directly applicable to the esterification of the P-O bond in this compound, this illustrates the diverse catalytic systems being explored for modifying organophosphorus compounds.

Characterization of Esterified Products

The esterification of phosphoric acid or its derivatives with 2-butoxyethanol can lead to a range of products, with the most prominent being the tri-substituted ester, Tris(2-butoxyethyl) phosphate (TBEP). wikipedia.orgchemspider.comsigmaaldrich.com The characterization of these esterified products is crucial for understanding their purity, structure, and properties. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Gas chromatography (GC) coupled with mass spectrometry (MS) is a common method for the analysis of TBEP and related compounds. ecetoc.org Other analytical techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are also utilized to confirm the chemical structure. ecetoc.org For instance, the presence of the phosphate group can be confirmed by characteristic IR absorption bands, while NMR provides detailed information about the arrangement of protons and carbons in the molecule.

The physical and chemical properties of the fully esterified product, Tris(2-butoxyethyl) phosphate, are well-documented and serve as key characterization parameters.

Table 1: Physical and Chemical Properties of Tris(2-butoxyethyl) phosphate

"Property", "Value", "Reference" "Molecular Formula", "C18H39O7P", " sigmaaldrich.comnih.gov" "Molecular Weight", "398.47 g/mol ", " sigmaaldrich.comsigmaaldrich.com" "Appearance", "Slightly yellow, oily liquid", " chemicalbook.com" "Density", "1.006 g/mL at 25 °C", " sigmaaldrich.comsigmaaldrich.com" "Boiling Point", "215-228 °C at 4 mmHg", " sigmaaldrich.comsigmaaldrich.com" "Vapor Pressure", "0.03 mmHg at 150 °C", " sigmaaldrich.com" "Refractive Index", "n20/D 1.438", " sigmaaldrich.comsigmaaldrich.com" "Solubility", "Soluble in most organic liquids; limited solubility in glycerol (B35011) and glycols", " chemicalbook.com"

In a study on the metabolism of TBEP, several metabolites were identified, which are essentially partially de-esterified or hydroxylated products. These include bis(2-butoxyethyl) phosphate (BBOEP), tris(2-(3-hydroxy)butoxyethyl) phosphate (OH-TBOEP), and bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate (BBOEHEP). nih.gov The characterization of these metabolites also relies on advanced analytical techniques to distinguish their specific structures.

Oxidation and Reduction Chemistry

The phosphorus atom in this compound exists in the +5 oxidation state, which is the highest common oxidation state for phosphorus. wikipedia.org This influences its behavior in redox reactions.

While the phosphorus in this compound is already in a high oxidation state, the organic portion of the molecule can undergo oxidative transformations. Treatment with strong oxidizing agents can lead to the oxidation of the butoxyethyl side chains. chemicalbook.comchemicalbook.com For example, treatment with chlorine, chlorine oxides, peroxides, or ozone has been noted to result in oxidation products for similar phosphate esters. ecetoc.org

Partial oxidation of organophosphates under certain conditions can lead to the release of toxic phosphorus oxides. chemicalbook.comchemicalbook.com In some cases, oxidation can occur on the carbon atoms of the alkyl chains, potentially leading to hydroxylated or carboxylated metabolites, as seen in biological systems. nih.gov It is also a general principle that organophosphites, which have phosphorus in a +3 oxidation state, can be readily oxidized to form organophosphates. wikipedia.org

Organophosphates like this compound are susceptible to reduction under specific conditions. A significant reductive pathway involves the reaction with strong reducing agents, such as metal hydrides. chemicalbook.comchemicalbook.com This can lead to the formation of highly toxic and flammable phosphine (B1218219) gas. chemicalbook.comchemicalbook.com In this process, the phosphorus atom is reduced from its +5 oxidation state to a lower state.

Another potential reductive pathway could involve the cleavage of the P-O-C ester bonds, although this is more commonly associated with hydrolysis rather than a formal reduction of the phosphorus center. However, under certain reductive conditions, these bonds could be cleaved to yield alcohols and reduced phosphorus species.

Complexation and Coordination Chemistry

The structure of this compound, containing both a charged phosphate group and ether linkages, suggests a capacity for acting as a ligand in coordination complexes.

The phosphate group is well-known for its ability to form complexes with a wide variety of metal ions. scilit.com The negatively charged oxygen atoms of the phosphate can act as Lewis bases, donating electron pairs to metal cations. This interaction is fundamental to the role of phosphate-containing molecules in various chemical and biological systems. hopaxfc.com

In the case of this compound, the phosphate head group can chelate metal ions. Furthermore, the oxygen atoms within the 2-butoxyethyl chains could also participate in coordination, potentially leading to the formation of stable multi-dentate complexes. The formation of such complexes is a key principle in solvent extraction processes, where organophosphorus compounds are used to selectively extract metal ions from aqueous solutions. osti.gov For example, similar organophosphorus reagents like di-n-butyl phosphoric acid have been shown to form complexes with lanthanide ions. osti.gov

Table 2: Potential Coordination Sites in this compound

"Functional Group", "Potential for Metal Ion Coordination" "Phosphate Group (PO4)", "Primary coordination site due to negative charge and available lone pairs on oxygen atoms." "Ether Linkage (-O-)", "Secondary coordination site, can participate in chelation to form more stable complexes."

This can be particularly relevant in catalysis, where metal ions often serve as catalysts. If this compound complexes with a catalytic metal ion, it could either enhance or inhibit the catalytic activity, depending on the nature of the complex and the reaction mechanism. For instance, in enzyme-catalyzed reactions that require metal ion cofactors, the presence of a strong chelating agent like a phosphate can inhibit the reaction by sequestering the necessary metal ions. hopaxfc.com

Conversely, the coordination of a metal ion to the phosphate group might make the phosphorus atom more susceptible to nucleophilic attack, thereby accelerating hydrolysis or other substitution reactions at the phosphorus center. The specific effect on reaction kinetics would be highly dependent on the particular reaction, the metal ion involved, and the reaction conditions.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of Disodium (B8443419) 2-butoxyethyl phosphate (B84403). By analyzing the magnetic properties of its atomic nuclei, detailed information about the phosphate backbone and the organic butoxyethyl moiety can be obtained.

³¹P NMR for Phosphate Backbone Confirmation

Phosphorus-31 NMR (³¹P NMR) spectroscopy is exceptionally valuable for directly probing the phosphorus environment within the molecule. mdpi.com With a natural abundance of 100% and a high gyromagnetic ratio, the ³¹P nucleus provides excellent NMR sensitivity, resulting in spectra that are relatively straightforward to interpret. mdpi.comwikipedia.org For organophosphate esters, the chemical shifts in ³¹P NMR spectra are indicative of the oxidation state and the nature of the substituents on the phosphorus atom. oxinst.comtrilinkbiotech.com In the case of Disodium 2-butoxyethyl phosphate, the presence of a single sharp resonance confirms the existence of a single phosphorus environment. The chemical shift for phosphate monoesters typically falls within a specific range, allowing for the confirmation of the phosphate backbone. researchgate.netlincoln.ac.nz The expected chemical shift for a phosphate monoester like this compound would be distinct from those of phosphate diesters or inorganic phosphates. researchgate.net

¹H and ¹³C NMR for Organic Moiety Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide complementary information essential for elucidating the structure of the 2-butoxyethyl group attached to the phosphate core.

¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different protons in the butoxyethyl chain. The chemical shifts and splitting patterns of these signals are influenced by their neighboring protons. For instance, the protons of the methyl (CH₃) group at the end of the butyl chain would appear as a triplet, while the methylene (B1212753) (CH₂) groups would exhibit more complex splitting patterns (e.g., triplets, quartets, or multiplets) depending on their position. chemicalbook.comhmdb.ca The protons on the carbons adjacent to the oxygen atoms (e.g., -O-CH₂-) would be expected to resonate at a lower field (higher ppm value) due to the deshielding effect of the electronegative oxygen atom. sigmaaldrich.com

¹³C NMR: The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule. libretexts.org For this compound, distinct signals would be observed for each carbon in the butoxyethyl chain. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their electronic environment. libretexts.org Carbons bonded to oxygen atoms will appear at a lower field compared to the alkane carbons. libretexts.org The chemical shift values for the butoxyethyl moiety can be predicted and compared with experimental data to confirm the structure. chemicalbook.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at specific frequencies corresponding to their vibrational modes.

Characteristic P=O and P–O–C Stretches

The FT-IR and Raman spectra of this compound are characterized by specific absorption bands that confirm the presence of the phosphate group and its connection to the organic moiety.

P=O Stretching: The phosphoryl group (P=O) exhibits a strong and characteristic absorption band in the infrared spectrum. researchgate.net The exact frequency of this vibration can be influenced by factors such as hydrogen bonding and the electronic nature of the substituents on the phosphorus atom. nih.gov

P–O–C Stretching: The stretching vibrations of the P–O–C (phosphate-ester) linkages also give rise to distinct bands in the vibrational spectra. irdg.orgdtic.mil These are typically found in the fingerprint region of the spectrum and provide crucial evidence for the covalent attachment of the butoxyethyl group to the phosphate core. Asymmetric and symmetric stretching modes of the P-O-C group can often be distinguished, with the asymmetric stretch appearing at a higher frequency. dtic.milias.ac.in

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of this compound and assessing its purity. nih.gov The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). mdpi.comacs.org

The mass spectrum of this compound will show a molecular ion peak corresponding to the mass of the intact molecule (or its protonated/sodiated adduct, depending on the ionization technique used). nih.govmassbank.eu The exact mass measurement provided by high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the compound with a high degree of confidence. mdpi.com

In addition to the molecular ion, the mass spectrum will also display a series of fragment ions. mdpi.comnih.gov These fragments are formed by the breakdown of the molecular ion within the mass spectrometer and provide valuable structural information. The fragmentation pattern is often predictable and can be used to piece together the structure of the parent molecule. For example, cleavage of the P-O or C-O bonds would result in characteristic fragment ions that can be used to confirm the connectivity of the butoxyethyl phosphate structure. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing organophosphate esters like this compound. chromatographyonline.comecetoc.org This technique separates the components of a mixture before they are introduced into the mass spectrometer, allowing for the identification and quantification of the target compound even in complex matrices. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. While this compound itself is a salt and thus non-volatile, GC-MS is critical for identifying and quantifying volatile organic impurities that may be present from its synthesis or degradation processes. Such impurities could include residual reactants like 2-butoxyethanol (B58217) or volatile side-products.

The methodology typically involves a sample preparation step to isolate the volatile components, such as headspace sampling or solid-phase microextraction (SPME), followed by injection into the GC-MS system. mdpi.com In the GC, compounds are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. Following separation, the mass spectrometer fragments the eluted compounds into characteristic ions, allowing for highly confident identification and quantification. For the analysis of organophosphate esters (OPEs), instruments equipped with a Programmable Temperature Vaporization (PTV) inlet can be used to inject larger sample volumes, thereby lowering detection limits. sci-hub.se

Table 1: Illustrative GC-MS Parameters for Analysis of Volatile Impurities in Organophosphate Esters

| Parameter | Setting | Purpose |

| Injection Mode | Headspace or PTV Solvent Split | Isolates volatile analytes from the non-volatile sample matrix. PTV allows for larger injection volumes. sci-hub.se |

| Column | OV-5 or similar (30 m x 0.25 mm i.d. x 0.25 µm film) | A non-polar column suitable for separating a wide range of volatile organic compounds. sci-hub.se |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Separates compounds based on their differing boiling points. |

| Ionization Mode | Electron Ionization (EI) | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole or Ion Trap | Scans a range of mass-to-charge ratios to detect and quantify fragment ions. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the premier analytical techniques for the determination of polar, non-volatile compounds like this compound. LC-MS is widely applied for the comprehensive analysis of OPEs and their degradation products in various environmental and biological samples. ifremer.frnih.gov

The compound is first separated from other components in the sample via liquid chromatography, typically using a reverse-phase column. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where molecules are ionized, commonly using electrospray ionization (ESI). Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion. This technique is invaluable for confirming the identity of the analyte and quantifying it at very low levels, even in complex matrices like sediment or biological tissues. nih.govnih.gov Mass spectral databases contain fragmentation data for related compounds like Tris(2-butoxyethyl) phosphate (TBEP), which can aid in the identification of its degradation products. ufz.deufz.de

Table 2: Example LC-MS/MS Parameters for Organophosphate Ester Analysis in Sediment

| Parameter | Setting | Reference |

| LC Column | ZORBAX C18 (4.6 mm × 100 mm, 1.8 µm) | nih.gov |

| Mobile Phase | Gradient of water and organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid. | nih.govufz.de |

| Ionization | Electrospray Ionization (ESI), Positive or Negative Mode | nih.govnih.gov |

| MS Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion ([M+H]⁺ for TBEP) | m/z 399.25 | ufz.deufz.de |

| Fragment Ions (for TBEP) | Varies based on collision energy | ufz.deufz.de |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical tool for the separation, identification, and quantification of components in a mixture. For a compound like this compound, HPLC is the method of choice for quantitative analysis in product formulations, for purification, and for stability studies. google.com It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Reverse-Phase Chromatography Conditions and Parameters

Reverse-phase chromatography is the most common HPLC mode used for the analysis of OPEs. youtube.comyoutube.com In this technique, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar (hydrophilic). youtube.com this compound, being a more polar compound, would elute relatively early from the column compared to more non-polar OPEs.

A C18 column, which has 18-carbon alkyl chains bonded to the silica (B1680970) support, is the most widely used stationary phase for this purpose. nih.gov The mobile phase typically consists of a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities within a single analytical run. youtube.com Additives like formic acid or ammonium (B1175870) acetate (B1210297) may be included in the mobile phase to improve peak shape and ensure compatibility with mass spectrometric detection. nih.gov

Table 3: Typical Reverse-Phase HPLC Conditions for Organophosphate Ester Separation

| Parameter | Setting/Description | Reference |

| Stationary Phase (Column) | C18 fused-core or fully porous particle column (e.g., 100 mm × 2.1 mm, 2.7 µm) | nih.gov |

| Mobile Phase A | Water with an additive (e.g., 2 mM ammonium acetate or 0.1% formic acid) | nih.gov |

| Mobile Phase B | Methanol or Acetonitrile | nih.govsielc.com |

| Elution Mode | Gradient elution (e.g., starting at ~8% B, increasing to 90-100% B) | nih.gov |

| Flow Rate | 0.2 - 1.0 mL/min | google.comnih.gov |

| Column Temperature | 30°C | nih.govnih.gov |

UV Detection Strategies for Phosphate Esters

Following separation by HPLC, analytes must be detected. A Ultraviolet (UV) detector is a common and cost-effective HPLC detector. However, its utility for aliphatic phosphate esters like this compound is limited. These compounds lack a significant chromophore—a part of the molecule that absorbs UV light—and therefore exhibit poor sensitivity with standard UV detection. acs.org

UV detection is more suitable for aryl phosphate esters, such as triphenyl phosphate, which contain benzene (B151609) rings that absorb UV light strongly, typically around 254 nm. google.comresearchgate.net For quantitative analysis of aliphatic phosphate esters without a mass spectrometer, alternative strategies may be required. These could include indirect UV detection methods or pre- or post-column derivatization to attach a UV-absorbing tag to the molecule, though these methods add complexity to the analysis.

Matrix-Specific Analytical Considerations

Analyzing for this compound in complex matrices, such as environmental samples, requires specialized sample preparation to isolate the analyte from interfering substances. The choice of extraction method is critical for achieving accurate and reproducible results.

Extraction Methodologies from Environmental Samples

The goal of extraction is to efficiently transfer the target analyte from the sample matrix (e.g., water, sediment, biota) into a clean solvent, while leaving interferences behind. Given that OPEs are used in many plastic products, it is crucial to avoid plastic labware during analysis to prevent background contamination. ifremer.frtandfonline.com

Several well-established methods are used for extracting OPEs from environmental samples:

Liquid-Liquid Extraction (LLE) : This classic method is often used for water samples, where an organic solvent like dichloromethane (B109758) is used to extract the analytes from the aqueous phase. ifremer.fr

Solid-Phase Extraction (SPE) : SPE is a widely used and highly effective technique for both water and sample extracts. ifremer.fr For aqueous samples, a large volume of water is passed through a solid sorbent cartridge (e.g., C18 or Florisil), which retains the OPEs. The analytes are then eluted with a small volume of an organic solvent. This process both cleans and concentrates the sample.

Accelerated Solvent Extraction (ASE) and Ultrasonic-Assisted Extraction (UAE) : These methods are employed for solid samples like sediment, soil, or biological tissues. ifremer.frnih.gov They use organic solvents at elevated temperatures and pressures (for ASE) or with ultrasonic energy (for UAE) to enhance the extraction efficiency from the solid matrix.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This approach, which involves an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup, has been successfully applied to the analysis of OPEs in complex food matrices like fish. nih.gov

Table 4: Summary of Extraction Methods for Organophosphate Esters in Environmental Samples

| Method | Sample Matrix | Principle | Reference |

| Liquid-Liquid Extraction (LLE) | Water | Partitioning of analyte between the aqueous sample and an immiscible organic solvent. | ifremer.fr |

| Solid-Phase Extraction (SPE) | Water, Sample Extracts | Analyte is adsorbed onto a solid sorbent and then eluted with a solvent, providing cleanup and concentration. | ifremer.fr |

| Accelerated Solvent Extraction (ASE) | Sediment, Biota, Dust | Extraction with solvents at elevated temperature and pressure to increase efficiency and speed. | ifremer.fr |

| Ultrasonic-Assisted Extraction (UAE) | Sediment, Dust, Biota | Use of ultrasonic waves to facilitate the extraction of analytes from a solid matrix into a solvent. | ifremer.frnih.gov |

| QuEChERS | Fish, Food Samples | Acetonitrile extraction followed by partitioning with salts and d-SPE cleanup. | nih.gov |

Sample Preparation and Clean-up for Complex Matrices

The accurate and sensitive determination of this compound in complex matrices, such as environmental and biological samples, necessitates meticulous sample preparation and clean-up procedures. These steps are critical for removing interfering substances that can suppress or enhance the analyte signal, leading to inaccurate quantification and potential damage to analytical instrumentation. The choice of extraction and clean-up technique is contingent upon the specific characteristics of the sample matrix and the subsequent analytical method to be employed. Commonly utilized techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for the selective extraction and concentration of analytes from liquid samples. sigmaaldrich.com It offers several advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation. sigmaaldrich.com The selection of the appropriate SPE sorbent is crucial for achieving optimal recovery of this compound.

For the extraction of polar organophosphate esters like this compound from aqueous matrices, reversed-phase SPE cartridges are often employed. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a suitable organic solvent.

Detailed Research Findings:

While specific studies on the SPE of this compound are limited, research on related organophosphate diesters provides valuable insights. For instance, a study on the determination of six common organophosphate diesters in seafood utilized a QuEChERS extraction followed by an SPE clean-up step. mdpi.comnih.gov In this method, a primary secondary amine (PSA) sorbent was found to be the most effective for clean-up, yielding satisfactory relative recoveries ranging from 89% to 138%. mdpi.comnih.gov

The following table outlines a general SPE protocol that can be adapted for the extraction of this compound from aqueous samples, based on established methods for similar compounds.

| Step | Procedure | Reagents/Sorbents | Purpose |

| Sorbent Selection | Reversed-phase (e.g., C18) or a polymeric sorbent. | C18, Polymeric Sorbents | To retain the polar analyte from the aqueous matrix. |

| Conditioning | The sorbent is sequentially washed with an organic solvent (e.g., methanol) followed by deionized water. | Methanol, Deionized Water | To activate the sorbent and ensure reproducible retention. |

| Sample Loading | The aqueous sample, with pH adjusted if necessary, is passed through the conditioned SPE cartridge. | Sample | To adsorb the analyte onto the sorbent. |

| Washing | The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove hydrophilic interferences. | Deionized Water, Methanol/Water mixture | To remove interfering compounds without eluting the analyte. |

| Elution | The analyte is eluted from the sorbent using a small volume of a strong organic solvent. | Acetonitrile, Methanol | To recover the concentrated analyte. |

Table 1: General Solid-Phase Extraction Protocol for this compound

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a traditional and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a polar compound like this compound, careful selection of the organic solvent and pH adjustment of the aqueous phase are critical to achieve efficient extraction.

Detailed Research Findings:

Studies on the parent compound, Tris(2-butoxyethyl) phosphate (TBEP), have utilized LLE for its extraction from various matrices. For instance, TBEP has been extracted from water samples using dichloromethane after acidification to pH 2. ecetoc.org Another method involved the extraction of human adipose tissue with a mixture of acetone (B3395972) and hexane. ecetoc.org For the analysis of lead(II), tributyl phosphate, a related organophosphate, has been used as an extractant in LLE. scispace.com While this compound is more polar than TBEP, these findings suggest that a moderately polar solvent and pH control are key parameters to optimize.

The following table outlines a general LLE protocol for the extraction of this compound from aqueous samples.

| Step | Procedure | Reagents/Solvents | Purpose |

| Solvent Selection | A polar or moderately polar organic solvent immiscible with water is chosen. | Dichloromethane, Ethyl Acetate | To effectively partition the analyte from the aqueous phase. |

| pH Adjustment | The pH of the aqueous sample may be adjusted to suppress the ionization of the phosphate group, thereby increasing its solubility in the organic phase. | Acid (e.g., HCl) | To enhance the extraction efficiency. |

| Extraction | The sample is vigorously mixed with the organic solvent in a separatory funnel and the layers are allowed to separate. | Sample, Organic Solvent | To transfer the analyte from the aqueous to the organic phase. |

| Phase Separation | The organic layer containing the analyte is collected. | N/A | To isolate the analyte. |

| Drying and Concentration | The collected organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated. | Sodium Sulfate (B86663), Nitrogen Evaporation | To remove residual water and increase the analyte concentration. |

Table 2: General Liquid-Liquid Extraction Protocol for this compound

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained significant popularity for the analysis of a wide range of analytes in complex matrices, particularly in food and environmental samples. nih.govsigmaaldrich.com It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up step. mdpi.comnih.govsigmaaldrich.com

Detailed Research Findings:

Although developed for pesticide residue analysis, the QuEChERS methodology has been successfully adapted for the determination of organophosphate esters. nih.govresearchgate.net A modified QuEChERS method was developed for the determination of 10 organophosphate esters in milk, which involved a freezing-out step after extraction followed by concentration before the clean-up. nih.gov For the analysis of organophosphate diesters in seafood, a QuEChERS-based extraction was followed by an SPE clean-up using PSA as the sorbent. mdpi.comnih.gov The extraction salts used in the QuEChERS method, such as anhydrous magnesium sulfate and sodium chloride, facilitate the partitioning of the analyte into the organic layer. mdpi.com

The following table outlines a general QuEChERS protocol that could be applied to the extraction of this compound from solid or semi-solid matrices.

| Step | Procedure | Reagents/Sorbents | Purpose |

| Sample Homogenization | The sample is homogenized to ensure uniformity. | N/A | To obtain a representative sample. |

| Extraction and Partitioning | The homogenized sample is mixed with water, an organic solvent (acetonitrile), and a salt mixture (e.g., MgSO4, NaCl). | Acetonitrile, Magnesium Sulfate, Sodium Chloride | To extract the analyte and induce phase separation. |

| Centrifugation | The mixture is centrifuged to separate the organic layer from the aqueous and solid phases. | N/A | To isolate the extract. |

| Dispersive SPE (d-SPE) Clean-up | An aliquot of the supernatant is mixed with a clean-up sorbent (e.g., PSA, C18, GCB) to remove interferences. | PSA, C18, Graphitized Carbon Black (GCB) | To remove matrix components like fatty acids, sterols, and pigments. |

| Final Centrifugation and Analysis | The mixture is centrifuged, and the final extract is collected for analysis by LC-MS/MS or GC-MS. | N/A | To obtain a clean extract ready for instrumental analysis. |

Table 3: General QuEChERS Protocol for this compound

Corrosion Inhibition Mechanisms and Performance in Aqueous Systems

This compound is utilized as a corrosion inhibitor, offering protection to various metal surfaces when they are in contact with aqueous environments. Its effectiveness stems from its ability to form a protective barrier at the metal-solution interface, mitigating the electrochemical processes that lead to corrosion.

Research has demonstrated the utility of 2-butoxyethyl acid phosphates in corrosion-inhibiting compositions, particularly for aluminum surfaces. These compounds are effective in preventing corrosion when the metal is in contact with an aqueous medium. The protective action is attributed to the interaction between the phosphate group and the metal surface. While specific percentage inhibition efficiencies for this compound are not extensively documented in publicly available literature, the broader class of alkyl phosphates has shown significant efficacy. For steel, alkyl phosphates are known to provide effective corrosion protection by forming a protective film on the surface.

Table 1: Corrosion Inhibition Performance of Phosphate-Based Inhibitors

| Metal Substrate | Inhibitor Type | Observed Effect |

| Aluminum | 2-butoxyethyl acid phosphates | Prevention of corrosion in aqueous media |

| Steel | Alkyl phosphates | Formation of a protective film, inhibiting corrosion |

Note: This table is illustrative and based on the general performance of related phosphate compounds due to the limited specific data for this compound.

The primary mechanism of corrosion inhibition by this compound involves the formation of a thin, protective film on the metal surface. This process begins with the adsorption of the phosphate molecules onto the metal. The phosphate head of the molecule, being the polar end, has a strong affinity for the metal surface and can form a coordinate bond with the metal atoms. This is a form of chemisorption, where a chemical bond is formed between the inhibitor and the metal.

Once adsorbed, the molecules can organize themselves on the surface. The hydrophobic butoxyethyl tails orient away from the metal surface and into the aqueous environment, creating a barrier that repels water and corrosive species. This adsorbed layer acts as a physical barrier, preventing the direct contact of the corrosive medium with the metal. In the case of phosphates, this can lead to the formation of a metal-phosphate complex on the surface, which is often insoluble and further enhances the protective properties of the film. The presence of the ether linkage in the butoxyethyl group may also contribute to the film's properties and stability.

Electrochemical techniques are crucial for understanding the inhibitive properties of compounds like this compound. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to evaluate the effectiveness of corrosion inhibitors.

Role as a Surfactant and Emulsifier in Chemical Formulations

The amphiphilic nature of this compound, possessing both a water-soluble (hydrophilic) phosphate head and an oil-soluble (hydrophobic) butoxyethyl tail, allows it to function as a surfactant and emulsifier.

As a surfactant, this compound migrates to the interface between two immiscible liquids, such as oil and water, and lowers the interfacial tension. The hydrophobic tails orient towards the oil phase, while the hydrophilic heads orient towards the water phase. This reduction in interfacial tension makes it easier to create a dispersion of one liquid in the other, a process known as emulsification.

The efficiency of an emulsifier is its ability to create and stabilize an emulsion. Alkyl phosphate esters are known for their good emulsifying properties. The specific structure of this compound, with its relatively short hydrophobic tail, would make it suitable for applications requiring the emulsification of less non-polar oils or for use as a co-surfactant to improve the stability of emulsions formed with other surfactants.

Table 2: Surfactant Properties of Alkyl Phosphate Esters

| Alkyl Chain Length | Effect on Critical Micelle Concentration (CMC) | Effect on Surface Tension (γCMC) |

| Increasing | Decreases | Decreases |

Note: This table reflects the general trend observed for alkyl phosphate esters.

Above a certain concentration in a solution, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into aggregates called micelles. In aqueous solutions, the hydrophobic tails of this compound would form the core of the micelle, shielded from the water, while the hydrophilic phosphate heads would form the outer shell, interacting with the surrounding water molecules.

The CMC is an important parameter for a surfactant, as it indicates the minimum concentration required for it to exert its full effect in applications such as detergency and solubilization. For alkyl phosphate esters, the CMC generally decreases as the length of the hydrophobic alkyl chain increases. Therefore, this compound, with its C4 ether chain, would be expected to have a relatively higher CMC compared to its longer-chain counterparts.

The formation of micelles is crucial for the stability of colloidal systems. The layer of surfactant molecules adsorbed at the interface of dispersed droplets or particles, along with the presence of micelles in the continuous phase, helps to prevent the dispersed components from coalescing or aggregating, thus ensuring the long-term stability of the formulation. The electrostatic repulsion between the charged phosphate head groups of the adsorbed surfactant layers would further contribute to the stability of emulsions or dispersions.

An exploration of this compound and its broader class of phosphate esters reveals significant applications in industrial and material science, particularly in the formulation of coatings and polymers. While specific data on this compound is limited, the functions of the closely related Tris(2-butoxyethyl) phosphate (TBEP) and the general properties of phosphate esters provide a clear understanding of its probable roles and performance characteristics.

Environmental Distribution, Transport, and Degradation Pathways

Occurrence and Distribution in Environmental Compartments

Scientific studies detailing the occurrence and distribution of Disodium (B8443419) 2-butoxyethyl phosphate (B84403) in various environmental compartments could not be located. As a disodium salt, it would be expected to be highly water-soluble and exist as dissociated ions (2-butoxyethyl phosphate and sodium) in aqueous environments. Its partitioning behavior would be fundamentally different from neutral organophosphate esters.

Abiotic Degradation Processes in the Environment

Specific experimental data on the abiotic degradation of Disodium 2-butoxyethyl phosphate is not available. General principles of phosphate ester chemistry suggest potential degradation pathways, but these have not been studied for this particular compound.

Oxidative Transformations by Environmental Radicals

The transformation of organophosphate esters in the environment is significantly influenced by reactions with oxidative radicals, primarily hydroxyl radicals (•OH) in the atmosphere and aquatic systems. nih.govcopernicus.org

For OPEs in general, the gas-phase reaction with hydroxyl radicals is a primary degradation mechanism. rsc.orgresearchgate.net For example, the rate constants for the reaction of •OH with the OPEs parathion (B1678463) and chlorpyrifos (B1668852) were determined to be 9.7 × 10⁹ M⁻¹ s⁻¹ and 4.9 × 10⁹ M⁻¹ s⁻¹, respectively. nih.gov While TBEP is less volatile, any portion that partitions to the gas phase would be susceptible to this rapid degradation. europa.eu In sunlit surface waters, photochemical processes generate hydroxyl radicals, which can contribute to the degradation of dissolved OPEs. nih.govmdpi.com

In addition to hydroxyl radicals, carbonate radicals (CO₃•⁻) can also play a role in the transformation of OPEs in certain aquatic environments, although their reaction rates are generally slower than those of hydroxyl radicals. nih.gov For some OPEs, treatment with ozone or peroxides has also been shown to result in oxidation products. ecetoc.org

Biotic Degradation Processes and Microbial Pathways

The breakdown of organophosphate esters by living organisms, particularly microorganisms, is a critical process determining their persistence in the environment. researchgate.netoup.com For TBEP and related compounds, enzymatic hydrolysis of the phosphate ester bonds is considered a dominant transformation pathway. psu.edu

Microbial Biodegradation in Wastewater Treatment Systems

Wastewater treatment plants (WWTPs) are significant environments for the degradation of OPEs due to their high microbial activity. nih.gov Studies have demonstrated substantial removal of TBEP in these systems. For instance, a semi-continuous activated sludge process showed an 88% elimination of TBEP. ecetoc.org Another study in a sewage treatment plant in Osaka reported an 81% removal rate for TBEP. ecetoc.org The ultimate biodegradability, measured by CO₂ generation, was found to be 51% after 28 days in one test. ecetoc.org This indicates that while primary degradation (the initial breakdown of the parent molecule) is high, complete mineralization to carbon dioxide and water may be a slower process. The efficiency of degradation can be influenced by whether the treatment is aerobic or anaerobic. nih.gov

Enzymatic Hydrolysis by Environmental Microorganisms

Microbial enzymes are the primary drivers of biotic OPE degradation. researchgate.netmdpi.com The key enzymes involved are phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPHs), which catalyze the hydrolysis of the P-O ester bonds. researchgate.netoup.commdpi.com This initial cleavage is a crucial detoxification step, as it breaks down the parent ester into less toxic acidic metabolites. researchgate.netoup.com

Studies on TBEP have shown that its degradation in water containing microorganisms occurs rapidly after an acclimatization period. ecetoc.org Where degradation was fast, an increase in phosphatase activity was observed, directly linking the breakdown to enzymatic action. ecetoc.org Research on a TBEP-degrading bacterial enrichment culture identified key microorganisms, such as Rhodococcus ruber and Ottowia, that were instrumental in the degradation process. nih.gov These bacteria showed an upregulation of genes for monooxygenase, dehydrogenase, and phosphoesterase enzymes during TBEP breakdown, confirming the multiple enzymatic processes involved. nih.gov

Metabolite Identification from Biodegradation Processes